molecular formula C6H9D5O B1147734 1-Hexanol-d5 CAS No. 64118-18-9

1-Hexanol-d5

Cat. No.: B1147734
CAS No.: 64118-18-9
M. Wt: 107.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanol-d5 is a deuterium-labeled version of 1-Hexanol, an organic alcohol with a six-carbon chain and a hydroxyl group at the end. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is used primarily in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties .

Preparation Methods

1-Hexanol-d5 can be synthesized through several methods. One common laboratory method involves the hydroboration-oxidation of 1-hexene. This process includes the addition of diborane (B2H6) to 1-hexene, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). Industrially, 1-Hexanol is produced by the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium compounds .

Chemical Reactions Analysis

1-Hexanol-d5 undergoes various chemical reactions, including:

Scientific Research Applications

1-Hexanol-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:

Mechanism of Action

1-Hexanol-d5 exerts its effects primarily through its interaction with biological membranes and enzymes. It uncouples mitochondrial respiration by a non-protonophoric mechanism, affecting the electron transport chain and ATP synthesis. This property makes it useful in studying mitochondrial function and energy metabolism .

Comparison with Similar Compounds

1-Hexanol-d5 is similar to other deuterium-labeled alcohols, such as:

  • Methanol-d4
  • Ethanol-d6
  • Propanol-d7
  • Butanol-d9

Compared to these compounds, this compound has a longer carbon chain, which affects its physical properties and reactivity. Its unique isotopic labeling makes it particularly valuable in studies requiring precise tracking of molecular transformations .

Properties

CAS No.

64118-18-9

Molecular Formula

C6H9D5O

Molecular Weight

107.21

Purity

95% min.

Synonyms

1-​Hexan-​5,​5,​6,​6,​6-​d5-​ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.